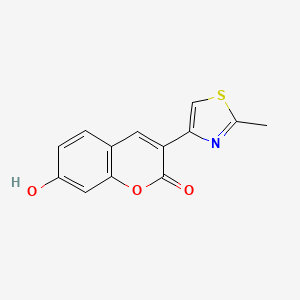

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-7-14-11(6-18-7)10-4-8-2-3-9(15)5-12(8)17-13(10)16/h2-6,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKNXGCKSSSBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which then reacts with thioamides to form the desired thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The chromenone ring can be reduced to form a dihydro derivative.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydro derivative.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one exhibits various biological activities:

Medicinal Chemistry

The structural uniqueness of this compound makes it a promising candidate for drug development:

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-hydroxycoumarin | Hydroxylated coumarin | Antimicrobial |

| 3-(1,3-benzothiazol-2-yl)-7-hydroxychromone | Benzothiazole instead of thiazole | Anticancer |

| 6-methoxyflavone | Methoxy group at position 6 | Antioxidant |

| 7-hydroxy-3-(2-methylthiazol-4-yl)-chromen-2-one | Unique thiazole functionality | Antimicrobial |

This table illustrates how the compound's unique features contribute to its biological activities compared to similar compounds.

Synthesis and Reactivity

The synthesis of this compound typically involves several key methods that leverage its reactive functional groups. The synthesis routes often focus on modifying existing chromone structures to introduce the thiazole moiety effectively.

Agricultural Applications

Beyond medicinal chemistry, this compound may have applications in agriculture:

- Pesticidal Properties : Some studies suggest that thiazole-containing compounds exhibit insecticidal or fungicidal activities. This aspect could be explored further for agricultural pest management .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolyl coumarin derivatives:

- Antimicrobial Properties : A study focused on synthesizing new thiazolyl coumarin derivatives reported significant antimicrobial effects against various pathogens. The findings suggest a potential role for these compounds in developing new antibiotics .

- Anti-inflammatory Activity : In a comparative study involving various coumarin derivatives, compounds similar to this compound demonstrated considerable anti-inflammatory effects when tested against standard drugs like Diclofenac .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The 2-methyl-1,3-thiazol-4-yl group distinguishes this compound from analogs with differing substituents:

Key Observations :

- The 2-methyl group in the target compound balances lipophilicity and steric effects, optimizing membrane permeability compared to bulkier phenylamino analogs .

Variations in the Coumarin Scaffold

Substituents on the coumarin core significantly influence bioactivity:

Biological Activity

7-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This compound, which combines a chromenone structure with a thiazole moiety, has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H9NO3S |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 5408870 |

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with thiazole moieties can inhibit cell proliferation in various cancer cell lines. A notable example includes the compound's IC50 values against specific cancer cells, which were found to be comparable to standard anticancer drugs like doxorubicin .

Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro assays demonstrated that this compound exhibits a strong inhibitory effect on AChE, with an IC50 value reported at 2.7 µM, indicating its potential as a therapeutic agent for cognitive disorders .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl group in the chromenone structure facilitates hydrogen bonding with target enzymes, enhancing its inhibitory effects.

- Cell Signaling Modulation : The compound influences various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Electrophilic Attack : The thiazole ring can engage in electrophilic reactions with cellular targets, leading to altered cellular functions and enhanced cytotoxicity against tumor cells .

Study on Antitumor Activity

A study conducted on several thiazole-containing compounds demonstrated that those similar to this compound exhibited potent cytotoxicity against HT29 colorectal cancer cells. The presence of electron-donating groups was found to enhance this activity significantly .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with AChE. These studies revealed that the compound interacts primarily through hydrophobic contacts and some hydrogen bonds, suggesting a stable binding conformation that could lead to effective inhibition .

Q & A

Q. Table 1. Crystallographic Data for Key Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 3-(2-Methylthiazol-4-yl) analog | P2₁/c | 14.546 | 4.9289 | 18.3516 | 120.3 | |

| 7-Hydroxy-4-phenyl analog | Pna2₁ | 13.0785 | 25.746 | 4.7235 | 90 |

Q. Table 2. Enzymatic Inhibition Profiles

| Compound | MAO-B IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) | Reference |

|---|---|---|---|

| 7-Hydroxy-3-(2-methylthiazol-4-yl) | 1.2 | 12.5 | |

| 8-Nitro-3-thiazolyl analog | 0.9 | 18.3 |

Critical Analysis of Contradictions

- Synthetic Yields : reports 70–85% yields for ethanol-based reactions, while notes 60–78% for FeCl₃-catalyzed routes. Contradictions arise from by-product formation in polar solvents; TLC monitoring at 0.5 h intervals optimizes conditions .

- Bioactivity Variability : Thiazole methylation () reduces MAO-B inhibition (IC₅₀ = 2.5 μM) versus the parent compound (IC₅₀ = 1.2 μM), highlighting substituent sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.